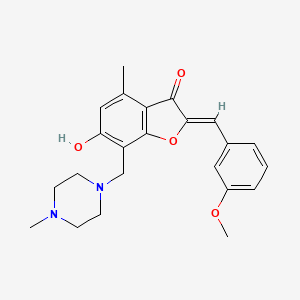

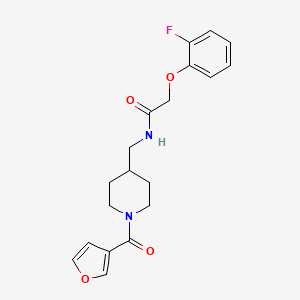

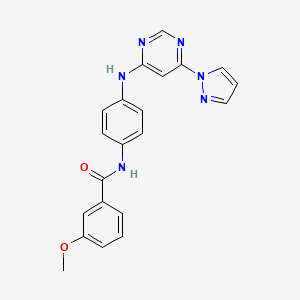

N-(2,6-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and yields .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its stability under various conditions, and any notable reactions it undergoes .Physical And Chemical Properties Analysis

This includes properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its optical activity .Scientific Research Applications

AMPK Activation and Its Implications

- AMPK-Dependent and Independent Effects : The AMPK activator AICAr, although not the exact compound , provides a precedent for the modulation of metabolic and cancer pathogenesis pathways. This review indicates the complexity of interpreting the effects of compounds believed to act via AMPK modulation, highlighting a need for caution in attributing biological effects solely to AMPK activation (Visnjic et al., 2021).

Antitumor Activity of Imidazole Derivatives

- Antitumor Properties : Imidazole derivatives, which share a part of the core structure with the compound , have been reviewed for their antitumor activities. This encompasses a range of derivatives showing potential as antitumor drugs, underlying the significance of structural moieties in drug development (Iradyan et al., 2009).

Hepatotoxicity Related to Thyroid Medications

- Hepatotoxicity Concerns : While not directly related to the compound of interest, the review on hepatotoxicity associated with antithyroid drugs like propylthiouracil, methimazole, and carbimazole emphasizes the importance of safety and toxicity evaluations in drug development, particularly for compounds intended for long-term therapy (Akmal & Kung, 2014).

Supramolecular Chemistry Applications

- Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamides (BTAs), while structurally distinct, illustrate the utility of specific moieties in constructing supramolecular architectures for applications in nanotechnology, polymer processing, and biomedical fields. This underscores the potential of designing compounds with specific functional groups for targeted applications (Cantekin et al., 2012).

Antimicrobial and Environmental Toxicity

- Organotin Antituberculosis Activity : Research on organotin complexes, including those with mefenamic acid and related NSAIDs, reveals potent antituberculosis activity. This highlights the relevance of organometallic compounds in developing antimicrobial agents, suggesting potential areas of application for structurally complex compounds (Iqbal et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is the neuronal membrane . This compound, also known as lidocaine, acts by inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Mode of Action

N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing relief from pain and discomfort .

Biochemical Pathways

The action of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide affects the sodium ion channels in the neuronal membrane . By inhibiting the ionic fluxes, it disrupts the normal propagation of nerve impulses along the neurons. This disruption in the normal biochemical pathways leads to a decrease in the sensation of pain.

Result of Action

The molecular and cellular effects of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide’s action include the stabilization of the neuronal membrane and inhibition of nerve impulse conduction . This results in a local anesthetic effect, reducing the sensation of pain in the area where the compound is applied.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide. For instance, the compound’s absorption can be affected by the specific site of application and the duration of exposure . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-6-5-7-9(2)12(8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBVJOHHVYNEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C(O2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzo[d]thiazol-2-yl)-N-ethylpiperazine-1-carboxamide](/img/structure/B2552914.png)

![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)